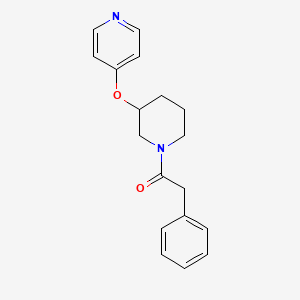
2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C13H17NO . It is also known as 1-(Phenacyl)piperidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a piperidine ring, which is further connected to an ethanone group . The molecular weight of the compound is 203.2802 .Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
Studies of enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, reveal intricate hydrogen-bonding patterns crucial for understanding the molecular stability and crystalline structures of related compounds. These patterns are characterized by bifurcated intra- and intermolecular hydrogen bonding, significant for the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. Such insights are vital for the synthesis and application of structurally related compounds in various scientific research fields, including drug design and material science (Balderson et al., 2007).
Microwave Assisted Synthesis and Antibacterial Activity
The microwave-assisted synthesis of derivatives, like 1-(4-(piperidin-1-yl) phenyl) ethanone, demonstrates the potential for creating compounds with significant antibacterial activity. This method not only provides a rapid synthesis approach but also contributes to the development of novel antibacterial agents that could address the growing concern over antibiotic resistance. The synthesized compounds have shown promising results against various bacterial strains, indicating their potential application in developing new antimicrobial therapies (Merugu, Ramesh, & Sreenivasulu, 2010).
Cobalt(III) Complexes in Structural and Spectral Studies
The synthesis and characterization of Cobalt(III) complexes involving heterocyclic ligands highlight the application of 2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone related structures in coordination chemistry. These complexes are crucial for understanding the coordination behavior of cobalt with heterocyclic ligands, providing insights into the design of metal complexes with specific electronic and structural properties. Such studies are instrumental in the development of catalysts, magnetic materials, and therapeutic agents (Sreekanth et al., 2004).
Antiviral Activity of Synthesized Compounds
Research into the synthesis and antiviral activity of novel compounds, such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, showcases the application of this compound derivatives in developing antiviral agents. These compounds are evaluated for their efficacy against various viruses, providing a foundation for the discovery of new drugs to combat viral infections. The structural diversity and biological activity of these compounds emphasize the importance of synthetic chemistry in addressing global health challenges (Attaby et al., 2006).
Propiedades
IUPAC Name |
2-phenyl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(13-15-5-2-1-3-6-15)20-12-4-7-17(14-20)22-16-8-10-19-11-9-16/h1-3,5-6,8-11,17H,4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDYFCEZJCRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


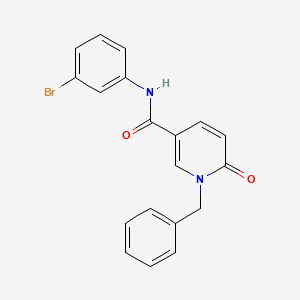

![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)
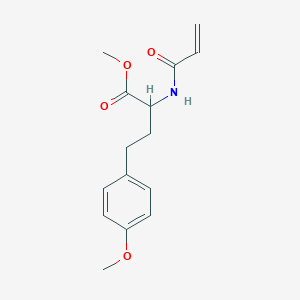
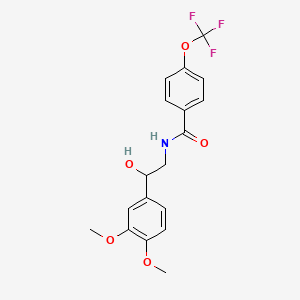
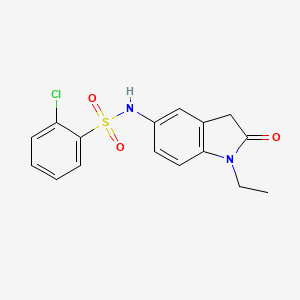
![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)
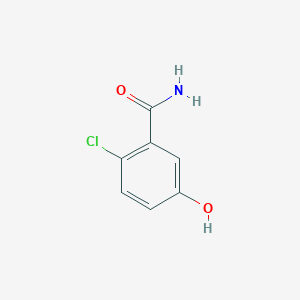
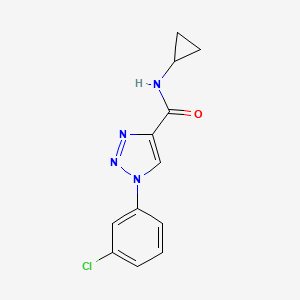
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)